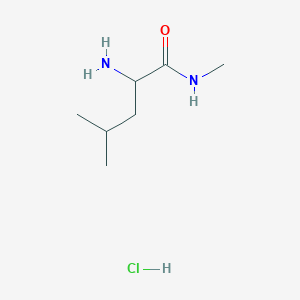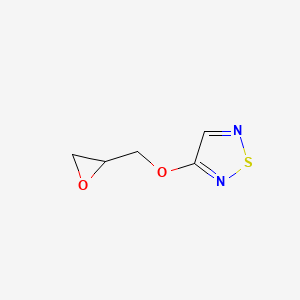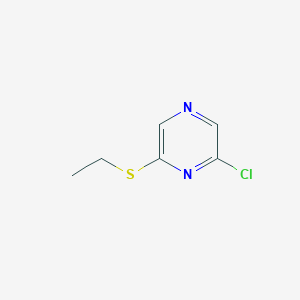
2-chloro-6-(ethylsulfanyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-(ethylsulfanyl)pyrazine is a chemical compound with the CAS Number: 1094842-83-7 . It has a molecular weight of 174.65 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2S/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Antibacterial and Antiviral Agents
Research on heterocyclic compounds containing sulfonamido moieties, including derivatives of pyrazine, has shown potential for antibacterial applications. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains, indicating a promising avenue for developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, certain pyrazine C-nucleosides have been synthesized and assessed for their antiviral activity, providing a framework for further exploration in antiviral drug development (Walker, Liu, Wise, Drach, & Townsend, 1998).
Antimycobacterial and Antifungal Applications
Studies involving nucleophilic substitution reactions on chloropyrazine derivatives have led to the synthesis of compounds with significant antimycobacterial and antifungal properties. These findings suggest potential uses in treating mycobacterial infections such as tuberculosis and in antifungal therapies (Křinková, Doležal, Hartl, Buchta, & Pour, 2002).
Coordination Polymers and Isomerism
The synthesis of coordination polymers using ligands derived from pyrazine has been explored, revealing insights into the structural isomerism and coordination geometries possible with these compounds. This research has implications for materials science, particularly in the development of novel polymeric materials with specific electronic or structural properties (Caradoc-Davies, Hanton, & Henderson, 2001).
Synthesis of Pyrazole Derivatives
The development of methods for synthesizing pyrazole derivatives from brominated and sulfanylated precursors has been investigated, highlighting the versatility of pyrazine derivatives in organic synthesis. These methods provide efficient routes to a variety of pyrazole compounds, which could have diverse applications in medicinal chemistry and drug development (Lassagne, Snégaroff, Roisnel, Nassar, & Mongin, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-ethylsulfanylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWHOVGCDJWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143272.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)
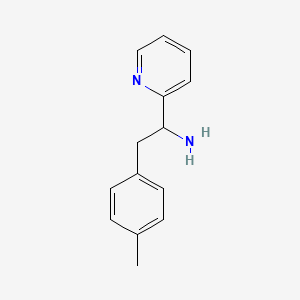
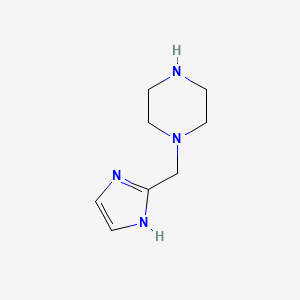
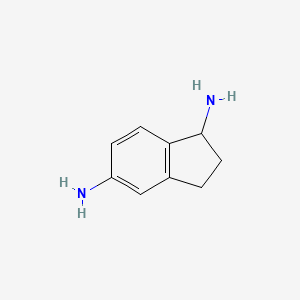
![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)

